Product packaging for Benzothiazol-2-ylmethyl-methyl-amine(Cat. No.:CAS No. 17681-30-0)

Benzothiazol-2-ylmethyl-methyl-amine

Cat. No.: B106137
CAS No.: 17681-30-0
M. Wt: 178.26 g/mol
InChI Key: XRUPROQYVHMNDL-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffold in Medicinal Chemistry and Drug Discovery

The benzothiazole nucleus is a cornerstone in the design and synthesis of a myriad of compounds with significant pharmacological applications. nih.govbenthamscience.com Its structural rigidity, combined with the presence of heteroatoms, allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery. nih.gov The versatility of the benzothiazole ring system is demonstrated by the wide array of biological activities exhibited by its derivatives. pharmacyjournal.in

Extensive research has revealed that compounds incorporating the benzothiazole moiety possess a broad spectrum of therapeutic properties. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and neuroprotective activities. nih.govtandfonline.com The interest of medicinal chemists in this scaffold was significantly bolstered by the discovery and clinical use of drugs like Riluzole, which is used in the management of amyotrophic lateral sclerosis (ALS). nih.gov

The biological activity of benzothiazole derivatives can be fine-tuned by introducing various substituents at different positions of the bicyclic ring, particularly at the C-2 and C-6 positions. benthamscience.com This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Several benzothiazole-containing compounds have successfully transitioned from laboratory research to clinical practice, underscoring the therapeutic potential of this scaffold. mdpi.comresearchgate.net

Table 1: Examples of Clinically Approved Drugs Containing the Benzothiazole Scaffold

Drug Name Therapeutic Use
Riluzole Amyotrophic Lateral Sclerosis (ALS)
Pramipexole Parkinson's Disease, Restless Legs Syndrome
Ethoxzolamide Glaucoma, Diuretic
Frentizole Antiviral, Immunosuppressant

The anticancer potential of benzothiazole derivatives has been a particularly active area of research. nih.gov Certain 2-arylbenzothiazoles have demonstrated potent and selective activity against various cancer cell lines. tandfonline.com Their mechanisms of action are diverse and can involve the inhibition of crucial enzymes like tyrosine kinases or interference with microtubule polymerization. mdpi.comresearchgate.net

Furthermore, the benzothiazole scaffold has been instrumental in the development of diagnostic agents. For instance, derivatives of benzothiazole are utilized as imaging agents for detecting amyloid plaques in the brains of patients with Alzheimer's disease. mdpi.com

The extensive and ever-growing body of literature on benzothiazole and its derivatives solidifies its importance as a key building block in the ongoing quest for novel and effective therapeutic and diagnostic agents. nih.govpharmacyjournal.in

Research Context of Benzothiazol-2-ylmethyl-methyl-amine within Benzothiazole Derivatives

Within the vast and diverse family of benzothiazole derivatives, "this compound" represents a structurally simple yet intriguing molecule. This compound features a methylaminomethyl substituent at the C-2 position of the benzothiazole core, a position known to be critical for the biological activity of many derivatives. benthamscience.com

Despite the significant research focus on the benzothiazole scaffold, a comprehensive review of the scientific literature indicates that "this compound" has not been the subject of extensive, publicly available research studies. As such, there are no detailed research findings or biological activity data specifically attributed to this compound in peer-reviewed journals. Its existence is primarily noted in chemical supplier databases.

However, the research context for this compound can be inferred from the well-established synthetic methodologies for 2-substituted benzothiazoles and the known structure-activity relationships of related compounds. mdpi.comuokerbala.edu.iq The synthesis of 2-aminomethyl benzothiazole derivatives is generally achievable through established synthetic routes. nih.govresearchgate.netnih.gov

The potential for biological activity in "this compound" can be hypothesized based on the activities of other 2-substituted benzothiazoles. For instance, various 2-amino and 2-aminomethyl substituted benzothiazoles have been investigated for their potential as anticancer, antimicrobial, and central nervous system-acting agents. nih.govst-andrews.ac.ukresearchgate.net The introduction of a small, basic side chain like methylaminomethyl could influence the compound's solubility, cell permeability, and ability to form hydrogen bonds with biological targets.

Given the current landscape, "this compound" can be considered a foundational molecule for further derivatization and biological screening. Its simple structure makes it an ideal candidate for inclusion in compound libraries for high-throughput screening campaigns aimed at discovering new lead compounds with therapeutic potential. Future research could focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities across a range of assays to explore their potential in areas where the benzothiazole scaffold has already shown promise.

Table 2: Selected Examples of 2-Substituted Benzothiazole Derivatives and Their Investigated Biological Activities

Derivative Class Investigated Biological Activity
2-Arylbenzothiazoles Anticancer, Antitumor nih.govtandfonline.com
2-Aminobenzothiazoles Anticancer, Antimicrobial, Neuroprotective nih.govst-andrews.ac.uk
Benzothiazole-2-thiols Anticancer, Antimicrobial pharmacyjournal.in
Benzothiazolyl-hydrazones Anticonvulsant, Antimicrobial ijper.org

The table above illustrates the diverse biological potential stemming from modifications at the C-2 position of the benzothiazole ring, providing a rationale for the potential, yet unexplored, research value of "this compound".

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

The benzothiazole scaffold, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a prominent feature in many compounds investigated for therapeutic properties. nih.govmdpi.com Research into benzothiazole derivatives has uncovered a wide array of biological effects, including antimicrobial, anticancer, and antiviral activities. nih.govmdpi.comsemanticscholar.org However, these studies typically involve a variety of derivatives with different substitutions on the benzothiazole core, and the specific compound, this compound, is not prominently featured in the available research.

Efforts to find dedicated studies on the antibacterial, antifungal, antiprotozoal, antiviral, or anticancer properties of this compound have been unsuccessful. The existing body of literature concentrates on the structure-activity relationships of diverse benzothiazole analogues, often highlighting compounds with different functional groups that demonstrate significant biological potential. semanticscholar.orgnih.gov

Therefore, a comprehensive article detailing the specific biological and pharmacological investigations of this compound, as outlined by the requested structure, cannot be generated at this time due to the absence of specific scientific data for this particular compound. The scientific community's focus has remained on the broader class of benzothiazole derivatives, leaving the individual properties of this compound largely unexplored in publicly accessible research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2S B106137 Benzothiazol-2-ylmethyl-methyl-amine CAS No. 17681-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUPROQYVHMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17681-30-0
Record name (1,3-benzothiazol-2-ylmethyl)(methyl)amine
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Biological Activities and Pharmacological Investigations

Anticancer and Antitumor Research

Apoptosis Induction Mechanisms

Benzothiazole (B30560) derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, primarily involving the intrinsic and extrinsic pathways. One novel benzothiazole derivative, referred to as BTD, has been observed to trigger the mitochondrial intrinsic pathway. nih.gov This process is initiated by the accumulation of reactive oxygen species (ROS), which leads to the loss of mitochondrial transmembrane potential. frontiersin.org The disruption of the mitochondrial membrane potential is a key event that facilitates the release of cytochrome c into the cytoplasm. nih.govspandidos-publications.com

Once in the cytoplasm, cytochrome c activates a cascade of caspase enzymes. Studies have demonstrated that treatment with benzothiazole derivatives leads to the upregulation of caspase-9, the initiator caspase in the intrinsic pathway, and subsequently, the effector caspase-3. nih.govnih.gov The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of various cellular substrates and ultimately, programmed cell death. nih.gov In some instances, these compounds also trigger endoplasmic reticulum (ER) stress pathways, indicated by the increased expression of proteins like GRP78 and CHOP, and the activation of caspase-12. spandidos-publications.comspandidos-publications.com Conversely, the activity of caspase-8, the initiator caspase for the extrinsic pathway, often remains unaffected, suggesting a primary reliance on the mitochondrial pathway for apoptosis induction. nih.gov

Target-Specific Anticancer Approaches

The anticancer effects of benzothiazole derivatives are often linked to their ability to interact with specific molecular targets within cancer cells. researchgate.net These compounds have been investigated as inhibitors of various kinases and enzymes that are crucial for cancer cell proliferation and survival. researchgate.netnih.gov

One significant area of research is the inhibition of cyclin-dependent kinases (CDKs), with some oxindole–benzothiazole hybrids showing promising growth inhibitory activity. researchgate.net Another critical target is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway. mdpi.com By inhibiting ATR, these compounds can prevent cancer cells from repairing DNA damage, leading to genomic instability and cell death. mdpi.com

Furthermore, certain benzothiazole derivatives have shown the ability to inhibit the metalloenzyme carbonic anhydrase (CA), which is often overexpressed in hypoxic tumors and contributes to their survival and proliferation. nih.govnih.gov The inhibition of tubulin polymerization is another mechanism by which these compounds exert their anticancer effects, disrupting the formation of the mitotic spindle and arresting the cell cycle. researchgate.net The antitumor potential of 2-(4-aminophenyl) benzothiazole derivatives has been shown to be influenced by heterocyclic substitutions, with benzimidazole (B57391) substitutions demonstrating significant activity. ijprajournal.com

Anti-inflammatory and Analgesic Research

Derivatives of benzothiazole have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. ijpbr.inrjeid.com In vivo studies have demonstrated that certain derivatives can significantly inhibit carrageenan-induced rat paw edema, a common model for acute inflammation. bohrium.comnih.gov For instance, compounds 17c and 17i showed potent inhibition, with compound 17c achieving 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. bohrium.com

The mechanism of action for these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. rjeid.comnih.gov Molecular docking studies have shown that these compounds can bind effectively to the active sites of COX-1 and COX-2 enzymes. rjeid.combohrium.com Some derivatives have demonstrated selectivity towards COX-2, which is desirable as it is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The analgesic activity has been confirmed in various models, with some compounds showing efficacy comparable to standard drugs like celecoxib (B62257) and indomethacin. bohrium.comijper.org

CompoundAnti-inflammatory Activity (% Inhibition)Analgesic Activity (ED₅₀ µM/kg)Ulcerogenic Index
17c 72% (1h), 76% (2h), 80% (3h)96 (0.5h), 102 (1h), 89 (2h)0.82
17i 64% (1h), 73% (2h), 78% (3h)84 (0.5h), 72 (1h), 69 (2h)0.89
Celecoxib Not specified156 (0.5h), 72 (1h), 70 (2h)0.92

Data sourced from in vivo studies on new benzothiazole derivatives bearing benzenesulphonamide and carboxamide. bohrium.com

Anticonvulsant Research

The benzothiazole nucleus is a key feature in several compounds investigated for anticonvulsant properties. benthamdirect.comnih.gov Riluzole, a commercially available drug containing a benzothiazole moiety, exhibits an anticonvulsant activity spectrum similar to phenytoin. nih.gov Research has focused on synthesizing novel derivatives to develop safer and more potent antiepileptic drugs. benthamdirect.comnih.gov

These compounds have been evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com In these tests, certain 2-aminobenzothiazole (B30445) derivatives have shown significant anticonvulsant effects. ingentaconnect.com For example, compound V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) was identified as having a strong anticonvulsant effect. ingentaconnect.com Other studies have highlighted derivatives like 5i and 5j, which demonstrated potent activity in both MES and scPTZ tests, with protective index (PI) values higher than some standard drugs, indicating a better safety profile. mdpi.com

CompoundMES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (MES)Protective Index (scPTZ)
5i 50.876.0>500>9.84>6.58
5j 54.852.8491.28.969.30
Carbamazepine 11.8100.268.55.810.68
Valproic Acid 216.9148.7395.21.822.66

Data from quantitative pharmacological evaluation of new benzothiazole derivatives. mdpi.com

Antidiabetic Research

Benzothiazole and its derivatives have emerged as a significant class of compounds in the search for novel antidiabetic agents. researchgate.netannalsofrscb.ro The development of the aldose reductase inhibitor Zopolrestat, which features a benzothiazole core, spurred further investigation into this chemical scaffold for managing diabetes. researchgate.net In vivo studies in animal models of type 2 diabetes have shown that oral administration of certain 2-aminobenzothiazole derivatives can effectively reduce blood glucose levels and improve the lipid profile. mdpi.com Research has also shown that some derivatives can lower blood glucose by over 35% in diabetic rat models. ijmrset.com

Glucose Uptake Modulation

A key mechanism for the antidiabetic action of benzothiazole derivatives is their ability to enhance glucose uptake in peripheral tissues, particularly in skeletal muscle cells. acs.orgnih.gov Studies using L6 myotubes have shown that certain derivatives can significantly increase the rate of glucose transport. researchgate.net For instance, one compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, was found to augment the rate of glucose uptake by up to 2.5-fold compared to untreated cells. acs.orgnih.gov This effect is often associated with an increased abundance of the glucose transporter 4 (GLUT4) in the plasma membrane of the muscle cells. acs.orgnih.gov The translocation of GLUT4 to the cell surface is a critical step for insulin-mediated glucose uptake, and compounds that can promote this process independently of insulin (B600854) are of great interest for diabetes treatment. researchgate.net

Enzyme Targets in Diabetes Pathways (e.g., AMPK)

Adenosine 5′-monophosphate-activated protein kinase (AMPK) has been identified as a major molecular target for the antidiabetic effects of benzothiazole derivatives. acs.orgrsc.orgfrontiersin.org AMPK acts as a cellular energy sensor, and its activation can stimulate glucose uptake and fatty acid oxidation. frontiersin.org Several studies have shown that benzothiazole derivatives can activate AMPK in a non-insulin-dependent manner. researchgate.netnih.gov This activation leads to the downstream effects on glucose metabolism, including the translocation of GLUT4. researchgate.netacs.org The ability of these compounds to activate AMPK makes them bifunctional agents, as AMPK activation not only enhances glucose uptake in muscle cells but can also augment glucose-stimulated insulin secretion from pancreatic β-cells. nih.govrsc.orgbiu.ac.il

Antitubercular Research

The benzothiazole core structure is a focal point in the search for new treatments for tuberculosis, a persistent global health issue exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis.

Activity against Mycobacterium tuberculosis

Derivatives of the benzothiazole scaffold have demonstrated notable bactericidal activity against Mycobacterium tuberculosis (Mtb). Research has identified 2-amino benzothiazoles as a promising class of compounds following whole-cell screening against the bacterium. dntb.gov.uanih.gov Studies have shown that these molecules are effective against both replicating and non-replicating (nutrient-starved) Mtb, a crucial feature for targeting persistent bacteria that can lead to latent infections. dntb.gov.uasmolecule.com Furthermore, certain lead compounds have exhibited potent activity against Mtb located within murine macrophages, indicating their ability to reach intracellular targets. dntb.gov.uanih.gov Medicinal chemistry efforts have successfully optimized initial hits, leading to the development of benzothiazole amides with excellent potency and a specific spectrum of activity against mycobacteria, including Mtb. researchgate.net

Compound TypeActivity ProfileKey Findings
2-Amino Benzothiazoles Bactericidal against replicating and non-replicating Mtb.Active against intracellular Mtb in macrophages. dntb.gov.uanih.gov
Benzothiazole Amides Excellent potency and mycobacteria-specific spectrum.Optimized from high-throughput screening hits. researchgate.net

Resistance Mechanisms and Novel Target Exploration (e.g., DprE1, MmpL3)

A primary mechanism of action for many potent antitubercular benzothiazoles is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). researchgate.net This essential flavoenzyme is involved in the synthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govmdpi.com Benzothiazinones (BTZs), a closely related class, are activated within the bacterium and bind covalently to a critical cysteine residue (Cys387) in the active site of DprE1, leading to potent inhibition. vlifesciences.comscience.gov Resistance to these compounds often arises from mutations at this Cys387 position, which prevent the covalent binding of the inhibitor. nih.govvlifesciences.com The high vulnerability of DprE1 has made it a "promiscuous" but highly valuable target in antitubercular drug discovery, with numerous scaffolds identified as inhibitors. mdpi.com

In addition to DprE1, preliminary studies on benzothiazole amides suggest that they may also target MmpL3, a mycobacterial membrane protein essential for transporting mycolic acids, which are crucial components of the protective outer layer of mycobacteria. researchgate.net This exploration of novel targets like MmpL3 provides alternative pathways to combat resistance and develop new therapeutic strategies. researchgate.netmdpi.com

Enzyme Inhibition Studies

The benzothiazole scaffold has been investigated for its ability to inhibit a range of bacterial enzymes that are essential for pathogen survival, highlighting its versatility as a platform for antimicrobial drug discovery.

Dihydroorotase Inhibition

Dihydroorotase, an enzyme involved in the de novo pyrimidine (B1678525) biosynthesis pathway, has been identified as a target for benzothiazole derivatives. This enzyme is essential for the survival of various bacteria, including Staphylococcus aureus and Escherichia coli. Studies have shown that certain benzothiazole compounds can significantly suppress the activity of E. coli dihydroorotase. researchgate.net Molecular docking simulations suggest that this inhibition may result from the formation of hydrogen bonds with active site residues, such as ASN44, and strong hydrophobic interactions that interfere with substrate access to the enzyme's active site. dntb.gov.uanih.gov

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are validated and critical targets for antibacterial agents. These enzymes manage DNA topology during replication and are essential for bacterial survival. Benzothiazole derivatives have been developed as potent, ATP-competitive inhibitors that target the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. A crystal structure of a lead compound in complex with E. coli GyrB confirmed its binding to the ATP-binding site. These inhibitors have shown potent activity against a range of Gram-positive and Gram-negative pathogens.

EnzymeSubunit TargetedMechanism of Inhibition
DNA Gyrase GyrBATP-competitive inhibition
Topoisomerase IV ParEATP-competitive inhibition

Peptide Deformylase Inhibition

Peptide deformylase (PDF) is an essential bacterial metalloenzyme that removes the N-formyl group from newly synthesized proteins, a crucial step in bacterial protein maturation. Because this process is vital for bacteria but not for eukaryotes, PDF is an attractive target for developing selective antibiotics. The benzothiazole scaffold has been identified as a platform for designing inhibitors of this enzyme. nih.gov For example, benzothiazole derivatives of isatin (B1672199) have been screened and found to exhibit antibacterial activity, which is attributed to the inhibition of peptide deformylase.

Aldose Reductase Inhibition

Derivatives of benzothiazole have been investigated as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. For instance, a series of [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acid derivatives have been identified as potent and selective aldose reductase inhibitors. chemicalbook.com One such derivative demonstrated an IC50 value of 8 nM. chemicalbook.com However, a thorough review of existing literature reveals no specific studies on the aldose reductase inhibitory activity of Benzothiazol-2-ylmethyl-methyl-amine itself. Consequently, no data on its potency or mechanism of action in this context is available.

Acetylcholinesterase Inhibition

The benzothiazole scaffold is a feature in the design of acetylcholinesterase (AChE) inhibitors, which are of interest in the treatment of Alzheimer's disease. Various derivatives have been synthesized and shown to exhibit inhibitory activity against AChE. Despite the exploration of related compounds, there are no published research findings specifically detailing the acetylcholinesterase inhibitory properties of this compound. Therefore, its potential as an AChE inhibitor remains unevaluated.

Other Relevant Enzyme Targets

While the broader class of benzothiazole derivatives has been explored for activity against various other enzymes, such as α-chymotrypsin, there is no specific information available regarding the interaction of this compound with other relevant enzyme targets. The enzymatic inhibition profile for this particular compound is currently undefined in the public domain.

Mechanistic Insights and Molecular Pharmacology

Molecular Target Identification and Validation

The biological activity of benzothiazole (B30560) derivatives is dictated by their interaction with specific molecular targets. For the broader class of 2-aminobenzothiazoles, a variety of targets have been identified and validated, suggesting potential pathways for related compounds.

One of the key areas of investigation for benzothiazole derivatives is in oncology. Novel 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor properties. tandfonline.com These compounds are thought to engage with specific cellular targets that are critical for cancer cell proliferation.

In the realm of infectious diseases, molecular docking studies have suggested that Staphylococcus aureus methionyl-tRNA synthetase could be a possible target for benzothiazol-2-amine derivatives, highlighting their potential as antibacterial agents. nih.gov For antitubercular applications, glutamine synthetase-I has been identified as a target for certain benzothiazole derivatives. acs.org

Furthermore, in the context of neurodegenerative diseases, derivatives of benzothiazole are being investigated for their effects on proteins like TDP-43, which is implicated in amyotrophic lateral sclerosis (ALS). gaacademy.org The parent drug Riluzole, a benzothiazole derivative, is already approved for ALS treatment, though its exact mechanism is complex and multifaceted. gaacademy.org

Receptor Binding Studies

The interaction of benzothiazole derivatives with specific receptors is a key determinant of their pharmacological profile. Competitive binding assays are crucial in determining the affinity and selectivity of these compounds for their targets.

For instance, a series of benzothiazole derivatives of thioperamide were synthesized and evaluated for their H3-receptor affinity using competitive binding assays on rat cortex synaptosomes with the radiolabeled ligand Nα-[3H]methylhistamine. nih.gov These studies are vital for understanding how structural modifications to the benzothiazole nucleus can influence receptor binding. nih.gov

Another study focused on designing benzothiazole analogues to target the dopamine D4 receptor (D4R). semanticscholar.org Through extensive in vitro binding and functional studies, researchers identified compounds with high D4R binding affinity and significant selectivity over other dopamine receptor subtypes like D2R and D3R. semanticscholar.org

These examples underscore the importance of receptor binding studies in characterizing the pharmacological activity of benzothiazole derivatives and guiding the development of more potent and selective therapeutic agents.

Interference with Cellular Processes

Benzothiazole derivatives can exert their biological effects by interfering with a variety of fundamental cellular processes. Their impact on cell viability, proliferation, and death has been a major focus of research, particularly in the context of cancer.

Many substituted benzothiazole-piperazine compounds have shown activity against various cancer cell lines, including colon, breast, and liver cancer cells. acs.org The antiproliferative effects of a library of phenylacetamide derivatives containing the benzothiazole nucleus were evaluated in paraganglioma and pancreatic cancer cell lines, with some compounds inducing a marked reduction in viability at low micromolar concentrations. nih.gov

In non-tumoral cells, the cytotoxicity of these compounds is also a critical consideration. For example, the cytotoxic effects of amidino-substituted benzothiazoles were evaluated against non-tumor MDCK-1 cells. mdpi.com Some potent antifungal 2-aminobenzothiazole (B30445) derivatives showed no cytotoxic effects on human THP-1 cells, indicating a degree of selectivity. ucl.ac.be

The mechanism of cell death induced by these compounds can involve apoptosis. Studies on certain amidino benzazoles showed they could induce apoptotic morphological changes, externalization of phosphatidylserine, and changes in the mitochondrial membrane potential in treated cells. nih.gov

Signal Transduction Pathway Modulation

The ability of benzothiazole derivatives to modulate signal transduction pathways is a key aspect of their mechanism of action. These compounds can influence cellular behavior by altering the activity of kinases and other signaling proteins.

In the context of cancer, kinase proteins are common targets. Some benzothiazole-based drugs have been shown to cause the death of senescent cells by blocking these kinase proteins. nih.gov

For neurodegenerative diseases, the modulation of signaling pathways is also critical. Riluzole, a benzothiazole-based drug, is known to have complex effects on neuronal signaling, which contributes to its therapeutic effect in ALS. gaacademy.org The study of how benzothiazole derivatives interact with proteins like TDP-43 can provide insights into their potential to modulate pathways involved in protein aggregation and cellular stress. gaacademy.org

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of benzothiazole derivatives and their biological activity is fundamental for designing more effective therapeutic agents.

The benzothiazole nucleus is considered essential for the potent activity of many of these compounds. tandfonline.com The biological effects can be significantly altered by modifying the substituent groups at various positions on the benzothiazole ring system. rjptonline.org

Modifications at the 2-position of the benzothiazole ring are particularly important. For example, in a series of 2-aminothiazoles effective against Mycobacterium tuberculosis, the N-2 position of the aminothiazole was found to be highly flexible, and introducing substituted benzoyl groups at this position improved antitubercular activity significantly. nih.gov

Substitutions on the benzene (B151609) ring of the benzothiazole core also play a crucial role. In a study of benzothiazol- and benzoxazol-2-amine derivatives with antibacterial activity, a 5,6-difluorosubstituted benzothiazole compound was identified as a potent inhibitor of Gram-positive pathogens. nih.gov For antifungal activity, substitutions with bulky groups at the 6-position of the 2-aminobenzothiazole moiety were found to enhance activity. ucl.ac.be

The following table summarizes the impact of various substitutions on the biological activity of benzothiazole derivatives based on several studies.

Substitution Position Substituent Type Observed Effect on Biological Activity Reference
2-positionSubstituted benzoyl groups on an aminothiazoleImproved antitubercular activity nih.gov
5,6-positionsDifluoro substitutionPotent inhibitor of Gram-positive pathogens nih.gov
6-positionBulky groups on 2-aminobenzothiazoleEnhanced antifungal activity ucl.ac.be
6-positionAmidino groupsStronger antiproliferative activity in cancer cell lines nih.gov

QSAR studies provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities, offering a powerful tool for drug design. tandfonline.com

For 2-(4-aminophenyl)benzothiazoles, QSAR models have been developed using descriptors related to constitutional, geometrical, topological, and electronic properties, as well as lipophilicity. tandfonline.com These models have shown excellent correlation between predicted and observed antitumor activities. tandfonline.com

In another study on benzothiazole derivatives of thioperamide targeting the H3-receptor, QSAR analysis indicated that improving the potency would require substituting the benzothiazole moiety with less bulky, more flexible, and less lipophilic structures that allow for better electronic interactions with the binding site. nih.gov

A QSAR study on amidino-substituted benzothiazoles and benzimidazoles revealed that the antiproliferative activity on T-cell lymphoma cells was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of the substituents at position 6. mdpi.comnih.gov

The table below presents findings from a QSAR study on 2-(4-aminophenyl)benzothiazoles, highlighting the statistical quality of the developed models.

Dataset Size (n) Number of Descriptors (m) r² (Correlation Coefficient) q² (Cross-validated r²) Reference
1620.8760.818 tandfonline.com
1630.9130.843 tandfonline.com
15Not specified0.9500.860 tandfonline.com

Preclinical Research Models and In Vitro / In Vivo Correlation

The preclinical evaluation of benzothiazole derivatives typically involves a combination of cell-free assays, cell-based models, and in vivo animal studies to characterize their pharmacological activity and potential therapeutic efficacy. A critical aspect of this evaluation is establishing a correlation between in vitro potency and in vivo effects, which helps in predicting clinical outcomes.

Cell-based assays are fundamental in the initial screening and mechanistic characterization of benzothiazole compounds. These assays provide insights into the cellular and molecular targets of the compounds and their effects on cellular processes.

A variety of human and animal cell lines are utilized depending on the therapeutic area of interest. For instance, in oncology research, cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and U87MG (glioblastoma) are commonly used to assess the antiproliferative activity of benzothiazole derivatives. The cytotoxic effects are often quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) assay, which assesses cell membrane integrity.

For infectious diseases, various bacterial and fungal strains are used to determine the minimum inhibitory concentration (MIC) of the compounds. In virology, cell lines susceptible to specific viruses, such as human T-lymphocyte (MT-4) cells for HIV, are employed to evaluate antiviral activity.

The table below summarizes common cell-based assays used for evaluating benzothiazole derivatives.

Assay TypePurposeExample Cell Lines/StrainsMeasurement
Antiproliferative Assays To assess the ability of a compound to inhibit cell growth.HeLa, MCF-7, U87MGCell viability, metabolic activity
Cytotoxicity Assays To measure the toxicity of a compound to cells.HEK-293 (non-tumoral)Cell death, membrane integrity
Antimicrobial Assays To determine the effectiveness against microorganisms.E. coli, S. aureus, C. albicansMinimum Inhibitory Concentration (MIC)
Antiviral Assays To evaluate the ability to inhibit viral replication.MT-4 (for HIV)Viral load, cytopathic effect

Following promising in vitro results, benzothiazole compounds are often advanced to in vivo studies using animal models to evaluate their efficacy in a more complex biological system. The choice of animal model is dictated by the disease under investigation and the specific research question.

In cancer research, xenograft models are frequently used, where human tumor cells are implanted into immunocompromised mice. The effect of the benzothiazole derivative on tumor growth is then monitored over time. For example, the S180 homograft model in mice has been used to assess the antitumor efficacy of some benzothiazole derivatives.

For inflammatory conditions, models such as the carrageenan-induced paw edema model in rats are employed to assess the anti-inflammatory properties of the compounds. In the context of neurological disorders, models like the 6-hydroxydopamine (6-OHDA)-induced unilateral lesioned rat model for Parkinson's disease have been utilized to investigate the neuroprotective effects of benzothiazole analogs.

The following table provides examples of animal models used in the efficacy evaluation of benzothiazole derivatives.

Therapeutic AreaAnimal ModelPurposeKey Parameters Measured
Oncology Mouse Xenograft Models (e.g., S180 homograft)To evaluate antitumor activity.Tumor volume, tumor weight, survival rate.
Inflammation Carrageenan-Induced Paw Edema (Rat)To assess anti-inflammatory effects.Paw volume, inflammatory markers.
Neurological Disorders 6-OHDA-Induced Parkinson's Model (Rat)To investigate neuroprotective potential.Behavioral tests, dopamine levels, neuronal cell count.

Establishing a robust in vitro / in vivo correlation is a key goal of these preclinical studies. This involves demonstrating that the compound's activity in cell-based assays translates to a therapeutic effect in animal models at clinically relevant exposures. This correlation provides confidence in the compound's mechanism of action and its potential for successful clinical development.

Computational Chemistry and Molecular Modeling

Molecular Docking Investigations

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein) to predict binding modes and affinities. Such studies are fundamental in rational drug design. Despite the frequent application of this technique to novel benzothiazole (B30560) scaffolds, no specific molecular docking investigations featuring Benzothiazol-2-ylmethyl-methyl-amine have been published.

Ligand-Protein Interaction Analysis

A detailed analysis of the specific ligand-protein interactions for this compound, which would typically identify key binding residues and interaction types such as hydrogen bonds, hydrophobic contacts, and pi-stacking, is not available in the scientific literature. While studies on analogous compounds highlight the importance of the benzothiazole nucleus in forming interactions within protein active sites, these findings cannot be directly extrapolated to the title compound.

Binding Affinity Predictions

Binding affinity, often expressed as a docking score or free energy of binding (kcal/mol), quantifies the strength of a ligand-protein interaction. Without specific docking studies, there are no predicted binding affinity values for this compound against any biological target. Therefore, a data table of binding affinity predictions cannot be compiled.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into geometry, reactivity, and spectroscopic properties. General DFT studies on the benzothiazole core exist, but specific calculations for this compound have not been reported. scirp.orgscirp.org

Molecular Geometry Optimization

The optimization of a molecule's geometry is a standard DFT procedure to find its most stable three-dimensional conformation (lowest energy state). This process yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, specific optimized geometrical parameters from DFT calculations are not available in published literature.

Electronic Structure Analysis

Analysis of the electronic structure provides critical information about a molecule's reactivity and optical properties. This typically involves examining the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. This information helps predict how a molecule will interact with other species and with light. No specific electronic structure analysis data has been published for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to search large compound libraries for new molecules with potential activity. There are no reports of a pharmacophore model being developed from or for this compound, nor are there any accounts of its inclusion in virtual screening databases for identifying new bioactive agents. thaiscience.infoijrti.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements and dynamic evolution of atoms and molecules. In the context of drug discovery and medicinal chemistry, MD simulations provide valuable insights into the behavior of a ligand, such as this compound, when interacting with a biological target, typically a protein. These simulations can elucidate the stability of the protein-ligand complex, the nature of the intermolecular interactions, and the conformational changes that may occur upon binding.

The general protocol for conducting MD simulations on benzothiazole derivatives often involves several key steps. biointerfaceresearch.com Initially, the three-dimensional structure of the target protein in complex with the ligand is prepared. This complex is then subjected to a multi-stage simulation process, which typically includes minimization, heating, equilibration, and a final production run. biointerfaceresearch.com The minimization step, often using algorithms like Steepest Descent followed by Conjugate Gradient, aims to find the most stable, low-energy conformation of the complex. biointerfaceresearch.com This is followed by a heating phase to bring the system to a physiological temperature and an equilibration phase to ensure the system is stable before the final production simulation is run for a specified duration, for instance, 100 nanoseconds. researchgate.net

Analysis of the MD simulation trajectory provides a wealth of information. Key parameters such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the complex over time; lower RMSD values generally indicate greater stability. nih.gov Further analysis can reveal detailed protein-ligand interactions and help understand the key residues involved in binding, which is crucial for designing more potent and selective molecules. nih.gov Such computational studies on benzothiazole derivatives help to understand their structural requirements for inhibiting specific enzymes, like the p56lck enzyme in cancer treatment. biointerfaceresearch.com

In Silico ADME Prediction Research

In the early stages of drug development, it is crucial to evaluate the pharmacokinetic properties of a potential drug candidate. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction has become an indispensable tool, offering a rapid and cost-effective alternative to animal testing for evaluating the potential ADME and toxicity profiles of new chemical entities. mdpi.combenthamdirect.com These computational methods are used to screen libraries of compounds and identify those with the most promising drug-like properties, thereby reducing the likelihood of late-stage failures in clinical trials. mdpi.com

For benzothiazole derivatives, a range of ADME parameters are typically predicted using various computational tools and web servers. mdpi.combenthamdirect.com These studies assess physicochemical properties, pharmacokinetics, and drug-likeness. mdpi.combenthamdirect.com Key physicochemical properties often evaluated include molecular weight, lipophilicity (log P), and aqueous solubility, which are critical for absorption and distribution. mdpi.com Pharmacokinetic parameters predicted can include human intestinal absorption, permeability through Caco-2 cells (an in vitro model of the human intestinal epithelium), and potential to cross the blood-brain barrier. mdpi.com

Medicinal chemistry parameters are also assessed to flag any potential issues. This includes checking for compliance with established rules for drug-likeness, such as Lipinski's rule of five. mdpi.com The potential for the compound to inhibit major cytochrome P450 (CYP) enzymes is another critical prediction, as inhibition of these enzymes can lead to undesirable drug-drug interactions. mdpi.com Studies on various 2-aminobenzothiazole (B30445) derivatives have been conducted to predict these properties and select the most promising candidates for further development. researchgate.netmdpi.combenthamdirect.com The results from these in silico analyses help to prioritize compounds that are more likely to have favorable pharmacokinetic profiles in vivo. mdpi.com

Compound SeriesParameterPredicted Value/OutcomeSignificance
2-Aminobenzothiazole-isothioureas mdpi.compreprints.orgAqueous SolubilityVariesImpacts absorption and formulation
Human Intestinal AbsorptionGenerally HighIndicates good potential for oral bioavailability
CYP2D6 InhibitorNoLower risk of drug-drug interactions
Lipinski's Rule ComplianceYesIndicates drug-likeness
2-Aminobenzothiazole-guanidines mdpi.comresearchgate.netAqueous SolubilityVariesImpacts absorption and formulation
Human Intestinal AbsorptionGenerally HighIndicates good potential for oral bioavailability
CYP2D6 InhibitorNoLower risk of drug-drug interactions
Lipinski's Rule ComplianceYesIndicates drug-likeness

Challenges and Future Directions in Benzothiazol 2 Ylmethyl Methyl Amine Research

Overcoming Drug Resistance (e.g., Antimicrobial, Antitubercular)

A primary challenge in the therapeutic application of benzothiazole (B30560) derivatives is the emergence of drug resistance in microbial and cancer cells. nih.gov For instance, in the context of antimicrobial agents, bacteria can develop resistance through various mechanisms, rendering existing drugs ineffective. nih.gov Similarly, Mycobacterium tuberculosis, the causative agent of tuberculosis, is known for developing resistance to many antitubercular drugs. nih.govtbdrugaccelerator.org

Research into 2-amino benzothiazole derivatives has identified compounds with activity against drug-resistant strains. nih.gov A key strategy involves the synthesis of hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties to create compounds with novel mechanisms of action. For example, some studies have focused on developing derivatives that are effective against both wild-type and drug-resistant strains of M. tuberculosis. nih.govtbdrugaccelerator.org The exploration of the structure-activity relationship (SAR) is crucial in identifying the structural features necessary to combat resistance. nih.govtbdrugaccelerator.org

Table 1: Antitubercular Activity of Selected 2-Aminobenzothiazole (B30445) Analogs

Compound ID Modification Target Strain MIC (µM) Cytotoxicity (IC50 in µM)
Analog 1 Seed Molecule M. tuberculosis (wild-type) 47 26
Analog 2 Isopropyl group addition M. tuberculosis (wild-type) 20-40 27-78

| Analog 3 | Methylation of oxazole (B20620) ring | M. tuberculosis (wild-type) | 10 | >100 |

Data sourced from studies on analogous 2-aminobenzothiazole derivatives. biorxiv.org

Enhancing Efficacy and Selectivity

Improving the therapeutic efficacy and selectivity of benzothiazole derivatives is a major focus of ongoing research. High efficacy ensures that the drug is effective at lower concentrations, while high selectivity ensures that it primarily affects the target cells or pathogens, minimizing harm to the host. nih.gov Structure-activity relationship (SAR) studies are instrumental in this regard, helping researchers to understand how different functional groups and substitutions on the benzothiazole ring influence biological activity. nih.gov

For example, studies on N,N-disubstituted 2-aminobenzothiazoles have shown that specific substitutions, such as an N-propyl imidazole (B134444) moiety, are critical for antibacterial activity. nih.gov Similarly, in the context of anticancer agents, modifications at the 6-position of the 2-aminobenzothiazole core with bulky groups have been shown to enhance antifungal activity. core.ac.uk The goal is to design molecules that fit precisely into the active site of the target enzyme or receptor, leading to a more potent and selective therapeutic effect. nih.gov

Reducing Off-Target Effects

Minimizing off-target effects is a critical aspect of drug development to ensure patient safety. nih.gov Off-target interactions can lead to adverse side effects and toxicity. nih.gov For benzothiazole derivatives, this involves designing compounds that have a high affinity for their intended biological target while having minimal interaction with other proteins and cellular components in the body. nih.gov

One approach to reducing off-target effects is to target proteins that are unique to the pathogen or cancer cell and absent in human cells. nih.gov For instance, histidine kinases, which are common in bacteria but absent in higher organisms, are an attractive target for developing selective antibacterial agents. nih.gov Computational modeling and in-silico screening can help predict potential off-target interactions early in the drug discovery process, allowing for the rational design of more selective compounds. benthamdirect.com

Development of Novel Therapeutic Agents

The versatility of the 2-aminobenzothiazole scaffold makes it a promising starting point for the development of novel therapeutic agents for a variety of diseases. nih.govnih.gov Researchers are continuously exploring new derivatives with unique chemical structures and biological activities. nih.govnih.gov This includes the synthesis of hybrid molecules that combine the benzothiazole core with other heterocyclic rings to create compounds with enhanced or entirely new pharmacological profiles. tandfonline.com

Recent research has focused on synthesizing and evaluating new pyrimidine-based 2-aminobenzothiazole derivatives for their anticancer properties. nih.gov These novel compounds have shown promise in in-vitro studies against various human tumor cell lines. nih.gov The ongoing synthesis and screening of new derivatives are essential for expanding the therapeutic potential of the benzothiazole chemical space. nih.govnih.gov

Table 2: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

Compound ID Cell Line IC50 (µM)
OMS5 A549 (Lung Cancer) 22.13
OMS14 MCF-7 (Breast Cancer) 61.03

| Compound 13 | HCT116 (Colon Cancer) | 6.43 |

Data represents analogous N-substituted 2-aminobenzothiazole derivatives. nih.govacs.org

Integration of Multi-Omics Data in Drug Discovery

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex biological systems involved in disease and drug response. nih.govnashbio.com Integrating multi-omics data can provide a more holistic view of how benzothiazole derivatives exert their therapeutic effects and can help in identifying novel drug targets and biomarkers. nih.govfrontlinegenomics.com

For instance, transcriptomic and proteomic analyses can reveal the downstream signaling pathways affected by a benzothiazole compound, providing insights into its mechanism of action. frontlinegenomics.commdpi.com Metabolomic studies can identify changes in cellular metabolism upon drug treatment. nashbio.com This integrated approach can accelerate the drug discovery process by enabling a more informed selection and optimization of lead compounds. nih.govnashbio.com

Advanced Computational Approaches in Lead Optimization

Computational chemistry and molecular modeling play an increasingly vital role in the lead optimization phase of drug discovery. benthamdirect.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations are used to predict the biological activity of novel compounds and to understand their interactions with their biological targets at a molecular level. researchgate.net

These computational tools allow for the virtual screening of large libraries of benzothiazole derivatives, helping to prioritize compounds for synthesis and biological testing. benthamdirect.com Molecular docking studies can predict the binding mode of a compound within the active site of a target protein, providing insights that can guide the rational design of more potent and selective inhibitors. nih.govresearchgate.net For example, docking studies have been used to understand the binding of 2-aminobenzothiazole derivatives to the EGFR kinase domain, aiding in the development of new anticancer agents. nih.gov

Q & A

Q. Basic

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzothiazole 6-position to enhance membrane penetration .
  • Bioassay protocols : Use standardized MIC (Minimum Inhibitory Concentration) tests against S. aureus and C. albicans with positive controls (e.g., ciprofloxacin) .
  • Synergistic combinations : Screen with β-lactam antibiotics to overcome resistance mechanisms .

How do crystallographic refinement tools like SHELX improve structural accuracy for benzothiazole derivatives?

Q. Advanced

  • SHELXL refinement : Utilizes least-squares algorithms to model disorder, hydrogen bonding, and anisotropic displacement parameters .
  • Enantiomorph-polarity correction : Apply Rogers’ η or Flack’s x parameters to resolve chiral center ambiguities in non-centrosymmetric crystals .
  • High-resolution data : Use synchrotron radiation (λ < 1 Å) to resolve subtle torsional angles (e.g., C11–N1–C10–S1 dihedral angles) .

What computational methods predict the pharmacokinetic properties of benzothiazole-amine analogs?

Q. Advanced

  • QSAR/QSPR models : Correlate logP, polar surface area, and H-bond donors with bioavailability using neural networks .
  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite .
  • ADMET profiling : Predict metabolic stability (CYP450 inhibition) and toxicity (AMES test) via SwissADME or ADMETLab .

How can researchers analyze reaction mechanisms for benzothiazole cyclocondensation?

Q. Advanced

  • Isotopic labeling : Track 15^{15}N incorporation in amine intermediates via LC-MS .
  • Kinetic studies : Monitor reaction progress using in situ IR spectroscopy to identify rate-limiting steps (e.g., thiocyanate activation) .
  • Theoretical calculations : Elucidate transition states (e.g., six-membered cyclic intermediates) with Gaussian09 at the B3LYP/6-31G* level .

What strategies mitigate synthetic challenges in scaling up benzothiazole-amine production?

Q. Basic

  • Catalyst optimization : Replace Br₂ with N-bromosuccinimide (NBS) to reduce handling hazards .
  • Flow chemistry : Continuous reactors improve heat dissipation and reproducibility for exothermic steps .
  • Green solvents : Substitute glacial acetic acid with biodegradable ionic liquids (e.g., [BMIM][BF₄]) .

How do steric and electronic effects influence the biological activity of benzothiazole derivatives?

Q. Advanced

  • Steric effects : Bulky substituents (e.g., -CF₃) at the 2-position hinder binding to hydrophobic enzyme pockets .
  • Electronic effects : Electron-deficient benzothiazoles enhance π-π stacking with DNA base pairs in anticancer studies .
  • Hammett analysis : Quantify substituent effects using σ values to design analogs with optimal bioactivity .

What advanced techniques validate hydrogen-bonding networks in benzothiazole crystals?

Q. Advanced

  • Hirshfeld surface analysis : Map intermolecular contacts (e.g., N–H⋯S interactions) with CrystalExplorer .
  • Neutron diffraction : Resolve proton positions in hydrogen-bonded dimers (precision < 0.01 Å) .
  • Solid-state NMR : Detect 15^{15}N–1^{1}H correlations to confirm amine participation in H-bonding .

How can researchers address low yields in hydrazone derivatives of benzothiazole-amines?

Q. Basic

  • pH control : Maintain acidic conditions (pH 4–5) to stabilize hydrazine intermediates .
  • Catalytic additives : Use acetic acid (4–5 drops) to accelerate Schiff base formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.